molecular formula C7H12O B1584391 2,2-Dimethyl-4-pentenal CAS No. 5497-67-6

2,2-Dimethyl-4-pentenal

Cat. No.: B1584391
CAS No.: 5497-67-6
M. Wt: 112.17 g/mol
InChI Key: DXSDIWHOOOBQTJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-pentenal is a clear, colorless to light yellow liquid . It has a molecular formula of C7H12O and a molecular weight of 112.17 . It is used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol .


Synthesis Analysis

This compound has been used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . It has also been used in the preparation of imine ligand via condensation with primary amine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: H2C=CHCH2C(CH3)2CHO . The IUPAC Standard InChI is: InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be used as an electrophile in various syntheses .


Physical And Chemical Properties Analysis

This compound has a melting point of -53.35°C (estimate), a boiling point of 124-125 °C (lit.), and a density of 0.825 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4203 (lit.) .

Scientific Research Applications

NMR Spectroscopy Studies

  • Silylotropy and NMR Spectrum Analysis: The structure and silylotropy of compounds related to 2,2-Dimethyl-4-pentenal have been studied using NMR spectroscopy, including the examination of temperature-dependent chemical shifts (Kalikhman et al., 1986).

Electrochemical Behavior

  • Electrochemical Reduction Research: Studies on the electrochemical behavior of compounds structurally similar to this compound reveal insights into electron transfer processes in acid media (Almirón et al., 1988).

Mass Spectrometry Investigations

  • Degradation under Electron-Impact: Mass spectrometric investigations have been conducted on compounds akin to this compound to understand the specificity of degradation reactions under electron-impact conditions (Stefani, 1973).

Catalysis and Polymerization

  • Olefin Oligomerization Catalysts: Research into β-diimine ligands related to this compound has advanced the understanding of olefin oligomerization, particularly in the context of ethylene and propylene reactions (Rossetto et al., 2015).

Fiber Production and Polymer Processing

  • Polymer Fiber Production: Studies on isotactic poly(4-methyl-1-pentene), a polymer related to this compound, have expanded its use in medical applications, demonstrating the impact of solvent choice on fiber morphology (Lee et al., 2006).

Hydrogenation and Isomerization Reactions

  • Palladium Catalyst in Hydrogenation: Research on palladium catalysts has shown their effectiveness in accelerating transformations of pentenes, closely related to this compound, at room temperature and near-atmospheric hydrogen pressures (Freidlin et al., 1972).

Antimicrobial Compound Synthesis

  • Novel Antimicrobial Compound Synthesis: Synthesis of novel compounds, starting from materials structurally similar to this compound, has led to the development of potential bactericidal and fungicidal agents (El-Mariah & Nassar, 2008).

Safety and Hazards

2,2-Dimethyl-4-pentenal is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Mechanism of Action

Target of Action

It has been used as an electrophile in the synthesis of rearranged bicyclo[630]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . This suggests that it may interact with nucleophilic entities in biological systems.

Mode of Action

It has been used as an electrophile in chemical synthesis . Electrophiles are species that seek electrons and tend to react with nucleophiles, which are electron-rich species. This suggests that 2,2-Dimethyl-4-pentenal may interact with its targets through electrophilic addition or substitution mechanisms.

Biochemical Pathways

Given its use in the synthesis of certain isoprenoid skeletons , it may be involved in the isoprenoid biosynthesis pathway or other related metabolic pathways.

Result of Action

Its role as an electrophile suggests that it may form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in their structure and function .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-4-pentenal plays a significant role in biochemical reactions, particularly as an electrophile in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the synthesis of rearranged bicyclo[6.3.0]undecane isoprenoid skeletons . The compound’s reactivity is primarily due to its aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s impact on cell function is often mediated through its interaction with cellular proteins and enzymes, altering their activity and stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or air can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects are typically observed at high doses, including potential damage to the respiratory system .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into other metabolites. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with different biomolecules within various cellular environments .

Properties

IUPAC Name

2,2-dimethylpent-4-enal
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InChI

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSDIWHOOOBQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30203502
Record name 2,2-Dimethylpent-4-enal
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 2,2-Dimethyl-4-pentenal
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CAS No.

5497-67-6
Record name 2,2-Dimethyl-4-pentenal
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Record name 2,2-Dimethyl-4-pentenal
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Record name 2,2-Dimethylpent-4-enal
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Record name 2,2-dimethylpent-4-enal
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2-Dimethyl-4-pentenal in organic synthesis, particularly in the context of the provided research?

A1: this compound serves as a crucial building block in organic synthesis, specifically in the construction of complex cyclic molecules. In the total synthesis of Dactylol [], this compound participates in a key three-component coupling reaction. [] This reaction involves the 1,4-addition of a methylcopper reagent to cyclopentenone, followed by trapping the resulting enolate with this compound. This sequence efficiently forms the foundation for the bicyclo[6.3.0]undecane skeleton found in Dactylol.

Q2: Can you elaborate on the role of this compound in the synthesis of 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one as described in the research?

A2: While the provided abstract [] doesn't explicitly detail the step-by-step synthesis, it lists this compound as an intermediate in the copper(I)-catalyzed photocycloaddition leading to 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one. This suggests that the compound likely undergoes a series of photochemical transformations, potentially involving cyclization and rearrangements, to ultimately form the final bicyclic ketone product.

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